Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate
Overview
Description
“Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate” is a complex organic compound. It contains a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzene derivative with the appropriate functional groups. For example, a benzyloxy group can be introduced through a reaction with benzyl chloride . The methoxy group can be introduced through a reaction with a methylating agent like dimethyl sulfate . The nitro group can be introduced through nitration, and the carboxylate ester group can be introduced through esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a benzyloxy group, a methoxy group, a nitro group, and a carboxylate ester group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The benzyloxy and methoxy groups are electron-donating groups, which would activate the benzene ring towards electrophilic aromatic substitution . The nitro group is an electron-withdrawing group, which would deactivate the benzene ring towards electrophilic aromatic substitution . The carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents . The nitro group could contribute to the compound’s reactivity .Scientific Research Applications
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4-Benzyloxy-3-methoxybenzaldehyde
- Application Summary : This compound is used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid. It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Method of Application : The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results or Outcomes : The product of the reaction can be used in further chemical reactions .
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4-(benzyloxy)-2-hydroxybenzaldehyde
- Application Summary : This compound is used to synthesize Schiff base ligands, which are then used to create metal complexes. These complexes have shown antioxidant and antimicrobial activity .
- Method of Application : The compound is used in a condensation reaction with various aminophenol derivatives to create Schiff base ligands. These ligands then coordinate with metal ions to form complexes .
- Results or Outcomes : The synthesized metal complexes have shown potent antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH. They also showed antimicrobial activities against several bacterial and fungal strains .
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4-(benzyloxy)-2-hydroxybenzaldehyde derived Schiff base ligands and their metal complexes
- Application Summary : These compounds were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
- Method of Application : The Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal (II) complexes showed potent antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH. They also showed antimicrobial activities against several bacterial and fungal strains .
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Heterocyclic Schiff base ligands and their metal complexes
- Application Summary : These compounds were synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory activities .
- Method of Application : The Schiff base ligands were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
- Results or Outcomes : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
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Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde
- Application Summary : These compounds were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
- Method of Application : The Schiff base ligands were obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal (II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu (II) complexes were most potent having IC 50 value from 2.98 to 3.89 µM range .
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Transition metal (II) complexes derived from heterocyclic Schiff base ligands
- Application Summary : These compounds were synthesized and evaluated for their antioxidant, antimicrobial, and anti-inflammatory activities .
- Method of Application : The Schiff base ligands were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .
- Results or Outcomes : The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
Safety And Hazards
properties
IUPAC Name |
methyl 3-methoxy-5-nitro-4-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-12(16(18)22-2)8-13(17(19)20)15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMQJOCEAJWYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229252 | |
Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-3-methoxy-5-nitrobenzenecarboxylate | |
CAS RN |
1221791-58-7 | |
Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxy-5-nitro-4-(phenylmethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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